D-Glu(d-trp-oet)-obzl(HCl) is a synthetic compound that integrates the amino acid D-Glutamic acid, a derivative of Tryptophan (specifically D-Tryptophan ethyl ester), and a benzyl group. This compound has garnered attention in biochemical research due to its potential applications in drug development and peptide synthesis. The hydrochloride salt form indicates that it is often used in aqueous solutions for biological assays and synthesis processes.
The compound can be synthesized through various chemical methods, primarily involving peptide synthesis techniques. It is often derived from the modification of existing amino acids and peptide structures, utilizing both solid-phase and solution-phase synthesis strategies.
D-Glu(d-trp-oet)-obzl(HCl) falls under the classification of amino acid derivatives and peptide analogs. These classifications are essential for understanding its biochemical behavior and potential applications in pharmacology.
The synthesis of D-Glu(d-trp-oet)-obzl(HCl) typically involves several key steps:
Technical details indicate that yields can vary significantly based on the specific conditions employed during synthesis, including temperature, solvent choice, and reaction time .
The molecular structure of D-Glu(d-trp-oet)-obzl(HCl) features:
This configuration contributes to its biological activity and interaction with various receptors in biochemical pathways.
The molecular formula can be represented as , with a molecular weight of approximately 320.80 g/mol. Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are commonly used to confirm the structure and purity of synthesized compounds .
D-Glu(d-trp-oet)-obzl(HCl) can undergo several chemical reactions typical for amino acids and peptides:
Technical details regarding reaction conditions (e.g., pH, temperature) are crucial for optimizing yields during these transformations .
The mechanism of action for D-Glu(d-trp-oet)-obzl(HCl) primarily involves its interaction with neurotransmitter receptors due to the presence of tryptophan derivatives, which are precursors to serotonin. This compound may modulate neurotransmission by acting as an agonist or antagonist at specific receptors.
Studies indicate that compounds similar to D-Glu(d-trp-oet)-obzl(HCl) can influence signaling pathways related to mood regulation, pain perception, and neuroprotection . Quantitative data from receptor binding assays could provide insight into its efficacy and potency.
D-Glu(d-trp-oet)-obzl(HCl) is typically a white crystalline solid at room temperature. Its solubility in water is influenced by the hydrochloride form, enhancing its solubility compared to its free base counterpart.
Relevant analyses such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) can provide additional insights into its stability profile .
D-Glu(d-trp-oet)-obzl(HCl) has several scientific uses:
These applications highlight its importance in advancing both fundamental research and therapeutic development in biochemistry and pharmacology .
D-Glu(d-trp-oet)-obzl(HCl) (CAS: 1382325-86-1) is a synthetic chiral amino acid derivative with the molecular formula C₂₅H₃₀ClN₃O₅ and a molecular weight of 487.98 g/mol. Its structure features D-glutamate linked to a benzyl-esterified D-tryptophan residue, terminating in a benzyl ester group and hydrochloride salt. The SMILES notation (N[C@@H](C(OCC1=CC=CC=C1)=O)CCC(N[C@@H](C(OCC)=O)CC2=CNC3=C2C=CC=C3)=O.[H]Cl
) explicitly confirms the D-configuration at both chiral centers, a critical determinant of its biological interactions [1] [3]. This compound exemplifies advanced molecular design strategies aimed at optimizing peptide-based therapeutics through stereochemical control and esterification.
Table 1: Fundamental Chemical Properties of D-Glu(d-trp-oet)-obzl(HCl)
Property | Value |
---|---|
CAS Number | 1382325-86-1 |
Molecular Formula | C₂₅H₃₀ClN₃O₅ |
Molecular Weight | 487.98 g/mol |
Chiral Centers | D-Glu, D-Trp |
Key Functional Groups | Ester, Amide, Indole, HCl salt |
Chirality governs the pharmacokinetic and pharmacodynamic profiles of amino acid-based therapeutics. The D-tryptophan configuration in D-Glu(d-trp-oet)-obzl(HCl) confers resistance to enzymatic degradation by endogenous proteases, which typically target L-isomers. This extends the compound’s half-life in vivo and enables precise engagement with stereospecific receptors [3] [8]. For instance, D-amino acids in peptide-drug conjugates (PDCs) enhance tumor-targeting capabilities by evading rapid metabolic clearance—a limitation plaguing L-configured analogs [2] [6].
The benzyl ester moiety (-OBzl
) further augulates bioavailability by increasing lipophilicity (log P >2), facilitating passive diffusion across biological membranes. This design aligns with modern PDC frameworks where chiral amino acids serve as:
Table 2: Therapeutic Applications Enabled by Chiral Amino Acid Engineering
Application | Mechanistic Role | Example |
---|---|---|
Oncology Therapeutics | Integrin αvβ3 targeting | RGD-Doxorubicin conjugates |
Neurological Diagnostics | Chiral biomarkers for NMR detection | D-Serine quantification |
Prodrug Activation | Esterase-triggered release | Capecitabine metabolites |
Nanocarrier Systems | Peptide amphiphile self-assembly | Paclitaxel-peptide nanofibers |
The molecular architecture of D-Glu(d-trp-oet)-obzl(HCl) integrates three functionally critical elements:
Tryptophan Benzyl Ester (d-trp-oet)
Glutamate-Benzyl Ester (D-glu-obzl)
Synergistic Effects
Table 3: Functional Group Contributions to Bioactivity
Structural Element | Chemical Role | Biological Impact |
---|---|---|
D-Trp-OBzl | Lipophilicity enhancer | Enhanced membrane permeability |
D-Glu-OBzl | pH-sensitive prodrug linker | Tumor-selective drug release |
Indole ring | Hydrogen-bond donor | Target binding specificity |
HCl salt | Solubility modulator | Improved aqueous formulation |
Peptide-drug conjugates (PDCs) represent a paradigm shift from antibody-drug conjugates (ADCs), prioritizing metabolic efficiency and synthetic tractability. D-Glu(d-trp-oet)-obzl(HCl) epitomizes innovations spanning three eras of prodrug design:
First-Generation Prodrugs (1980s–2000s)
Focused on solubilizing agents (e.g., Cremophor EL for paclitaxel), which caused hypersensitivity due to excipient toxicity. Early PDCs like glutathionyl-doxorubicin improved tumor selectivity but suffered from L-amino acid lability [2] [7].
Second-Generation Self-Assembling PDCs (2010–Present)
Integrate peptides as both targeting ligands and nanostructure scaffolds. For example:
Third-Generation "Smart" Conjugates
Employ enzyme-specific linkers (e.g., esterase-cleavable esters) and chiral auxiliaries. The benzyl esters in D-Glu(d-trp-oet)-obzl(HCl) exemplify this approach, where controlled hydrolysis minimizes off-target effects [3] [6]. Advances in chiral derivatization (e.g., Marfey’s reagent) now enable precise quantification of D-amino acid prodrug metabolites, refining pharmacokinetic modeling [4] [8].
Table 4: Milestones in Peptide-Drug Conjugate Development
Era | Innovation | Impact |
---|---|---|
1995–2005 | Antibody-Drug Conjugates (ADCs) | Target specificity; high synthetic cost |
2005–2015 | Self-assembling PDCs | Enhanced tumor retention via EPR effect |
2010–2020 | Chiral derivatizing agents | Absolute configuration determination |
2020–Present | Multi-stimuli-responsive linkers | Tumor microenvironment-activated release |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: